REACTION_CXSMILES
|
C1(NC(C)C)CCCCC1.[Li]CCCC.[C:16]([O:20][C:21](=[O:23])[CH3:22])([CH3:19])([CH3:18])[CH3:17].[Br:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1>C1COCC1>[C:16]([O:20][C:21](=[O:23])[CH2:22][CH2:29][C:28]1[CH:31]=[CH:32][C:25]([Br:24])=[CH:26][CH:27]=1)([CH3:19])([CH3:18])[CH3:17]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with cold aqueous HCl (1M), diluted water
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with HCl (1M), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum (95° C., 0.4 mmHg)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CCC1=CC=C(C=C1)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |